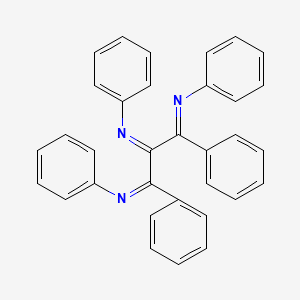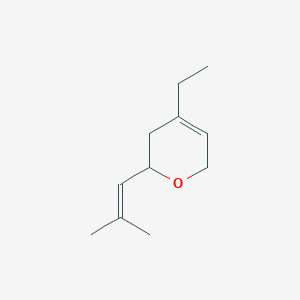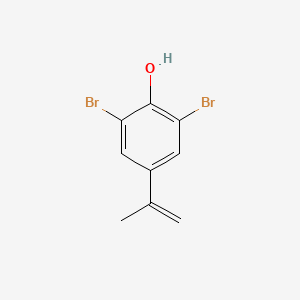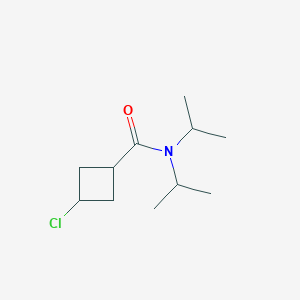
3-Chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide is an organic compound that belongs to the class of carboxamides It features a cyclobutane ring substituted with a chloro group and a carboxamide group, where the nitrogen atom is further substituted with two isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride. This intermediate is then reacted with N,N-di(propan-2-yl)amine in the presence of a base such as triethylamine to yield the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The carboxamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or borane complexes.
Major Products
Substitution: Formation of N,N-di(propan-2-yl)cyclobutane-1-carboxamide derivatives.
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of N,N-di(propan-2-yl)cyclobutanamine.
Applications De Recherche Scientifique
3-Chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N,N-dimethylcyclobutane-1-carboxamide
- 3-Chloro-N,N-diethylcyclobutane-1-carboxamide
- 3-Chloro-N,N-di(propan-2-yl)cyclopentane-1-carboxamide
Uniqueness
3-Chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide is unique due to its specific substitution pattern and the presence of the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
190393-47-6 |
|---|---|
Formule moléculaire |
C11H20ClNO |
Poids moléculaire |
217.73 g/mol |
Nom IUPAC |
3-chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C11H20ClNO/c1-7(2)13(8(3)4)11(14)9-5-10(12)6-9/h7-10H,5-6H2,1-4H3 |
Clé InChI |
IRRZBUQPXRFVRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1CC(C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


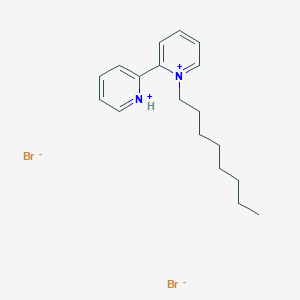
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
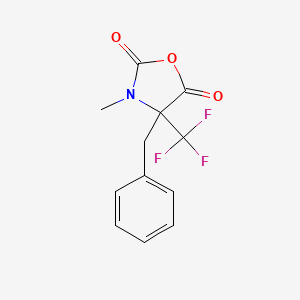
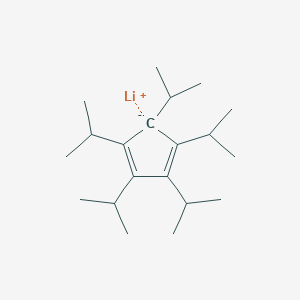
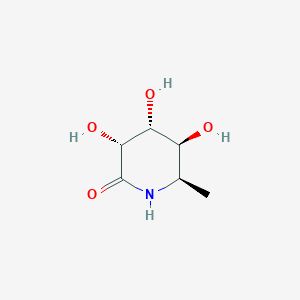
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
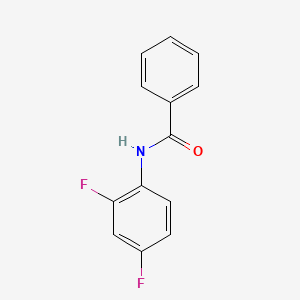
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
